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Compound Name: Methyl indolizine-1-carboxylate

Cat. No.: B1591477 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Indolizine and its derivatives are a significant class of N-fused heterocyclic compounds that

have garnered considerable attention in the fields of medicinal chemistry and materials

science. Their unique electronic structure and biological activity make them attractive scaffolds

for the development of novel therapeutic agents and functional materials. The precise

characterization of these molecules is paramount for understanding their structure-activity

relationships and ensuring their purity and identity. Spectroscopic techniques, including Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are

indispensable tools for the unambiguous structural elucidation of indolizine derivatives such as

methyl indolizine-1-carboxylate.

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
indolizine-1-carboxylate. While experimental spectra for this specific compound (CAS

316375-85-6) are not readily available in the public domain, this guide will present predicted

spectroscopic data based on the analysis of closely related analogs and fundamental

spectroscopic principles. The subsequent sections will delve into the interpretation of the

predicted ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into the structural features that

govern the spectral characteristics of this molecule. Furthermore, a plausible synthetic route

and a standard protocol for spectroscopic characterization are outlined to provide a complete

framework for researchers working with this class of compounds.
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Molecular Structure and Numbering
The structure of methyl indolizine-1-carboxylate is depicted below, with the conventional

numbering system for the indolizine ring. This numbering is crucial for the assignment of

signals in the NMR spectra.

Caption: Molecular structure of methyl indolizine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For methyl indolizine-1-carboxylate, both ¹H and ¹³C NMR are essential for

structural confirmation.

¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of methyl indolizine-1-carboxylate would exhibit distinct

signals for the protons on the indolizine core and the methyl ester group. The chemical shifts

are influenced by the aromaticity of the ring system and the electron-withdrawing nature of the

carboxylate group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 7.50 - 7.60 d ~2.5

H-3 6.80 - 6.90 d ~2.5

H-5 8.10 - 8.20 d ~7.0

H-6 6.60 - 6.70 t ~7.0

H-7 7.00 - 7.10 t ~7.0

H-8 7.40 - 7.50 d ~9.0

-OCH₃ 3.90 - 4.00 s -
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Interpretation of the Predicted ¹H NMR Spectrum:

Aromatic Protons (H-2, H-3, H-5, H-6, H-7, H-8): The protons on the indolizine ring are

expected to resonate in the aromatic region (δ 6.5-8.5 ppm).

H-5: This proton is typically the most deshielded proton of the pyridinyl part of the

indolizine ring, appearing at the lowest field due to its proximity to the nitrogen atom and

the influence of the fused five-membered ring. It is expected to be a doublet due to

coupling with H-6.

H-8: This proton is also significantly deshielded and will appear as a doublet due to

coupling with H-7.

H-2 and H-3: These protons on the five-membered ring will appear as doublets, coupling

with each other. The electron-withdrawing carboxylate group at C-1 will influence their

chemical shifts.

H-6 and H-7: These protons will appear as triplets due to coupling with their respective

neighbors.

Methyl Protons (-OCH₃): The three protons of the methyl ester group are expected to appear

as a sharp singlet at approximately δ 3.90-4.00 ppm.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

predicted spectrum of methyl indolizine-1-carboxylate would show ten distinct signals,

corresponding to the nine carbons of the indolizine core and the methyl carbon of the ester

group.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
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Carbon Predicted Chemical Shift (δ, ppm)

C-1 110 - 115

C-2 120 - 125

C-3 115 - 120

C-5 125 - 130

C-6 110 - 115

C-7 120 - 125

C-8 118 - 122

C-8a 135 - 140

C=O 160 - 165

-OCH₃ 50 - 55

Interpretation of the Predicted ¹³C NMR Spectrum:

Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is expected to be the most

deshielded carbon, appearing at the lowest field (δ 160-165 ppm).

Aromatic Carbons (C-1 to C-8a): The carbons of the indolizine ring will resonate in the

aromatic region (δ 110-140 ppm). The specific chemical shifts are influenced by their position

relative to the nitrogen atom and the ester group. The bridgehead carbon (C-8a) is expected

to be at a lower field compared to the other CH carbons of the ring.

Methyl Carbon (-OCH₃): The carbon of the methyl group will appear at the highest field (most

shielded) in the spectrum, typically in the range of δ 50-55 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

vibrations of bonds. The IR spectrum of methyl indolizine-1-carboxylate is expected to show

characteristic absorption bands for the aromatic C-H bonds, the C=C bonds of the aromatic

system, and the ester functional group.
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Predicted IR Data

Wavenumber (cm⁻¹) Vibration Intensity

3100 - 3000 Aromatic C-H stretch Medium

2950 - 2850 Aliphatic C-H stretch (-OCH₃) Medium

~1720 C=O stretch (ester) Strong

1600 - 1450 C=C stretch (aromatic) Medium-Strong

1300 - 1000 C-O stretch (ester) Strong

900 - 675 Aromatic C-H bend Strong

Interpretation of the Predicted IR Spectrum:

C=O Stretch: A strong, sharp absorption band around 1720 cm⁻¹ is the most characteristic

signal for the carbonyl group of the ester.

C-O Stretch: Strong bands in the region of 1300-1000 cm⁻¹ are indicative of the C-O

stretching vibrations of the ester.

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ are characteristic of C-H

stretching in the aromatic indolizine ring.

Aliphatic C-H Stretch: Bands in the 2950-2850 cm⁻¹ region correspond to the C-H stretching

of the methyl group.

Aromatic C=C Stretch: Medium to strong absorptions in the 1600-1450 cm⁻¹ region are due

to the carbon-carbon double bond stretching within the aromatic rings.

Aromatic C-H Bend: Strong bands in the fingerprint region (900-675 cm⁻¹) arise from the out-

of-plane bending of the aromatic C-H bonds.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation. For methyl indolizine-1-carboxylate, the
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molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.19 g/mol .

Predicted Mass Spectrometry Data

m/z Interpretation

175 Molecular ion [M]⁺

144 [M - OCH₃]⁺

116 [M - COOCH₃]⁺

Interpretation of the Predicted Mass Spectrum:

Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion

peak at m/z = 175, corresponding to the intact molecule.

Fragmentation Pattern: The fragmentation of methyl indolizine-1-carboxylate is likely to

proceed through the loss of the ester group functionalities.

A significant fragment would be observed at m/z = 144, corresponding to the loss of a

methoxy radical (•OCH₃).

Another key fragment would be at m/z = 116, resulting from the loss of the entire

carbomethoxy group (•COOCH₃). This fragment corresponds to the stable indolizine

cation.

Experimental Protocols
Synthesis of Methyl Indolizine-1-carboxylate
A common and effective method for the synthesis of indolizines is the Tschitschibabin (or

Chichibabin) reaction.[1][2] This involves the reaction of a pyridine derivative with an α-

halocarbonyl compound, followed by cyclization.
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Tschitschibabin Indolizine Synthesis

Pyridine Pyridinium Ylide Intermediate
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Methyl Indolizine-1-carboxylate

Aromatization
(-H₂O)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for methyl indolizine-1-carboxylate.

Step-by-Step Protocol:

Formation of the Pyridinium Salt: To a solution of pyridine (1.0 eq) in a suitable solvent such

as acetone or acetonitrile, add methyl bromoacetate (1.0 eq) dropwise at room temperature.

Stir the mixture for several hours until a precipitate forms. The resulting pyridinium salt can

be filtered, washed with a non-polar solvent like diethyl ether, and dried.

Generation of the Pyridinium Ylide and Cycloaddition: The pyridinium salt is then treated with

a base (e.g., triethylamine or potassium carbonate) in a solvent like DMF or CH₂Cl₂ to

generate the pyridinium ylide in situ. To this mixture, add methyl propiolate (1.1 eq) dropwise

at 0 °C.

Reaction and Workup: Allow the reaction mixture to warm to room temperature and stir for

24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC). Upon

completion, the reaction is quenched with water and extracted with an organic solvent (e.g.,

ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried

over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure methyl
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indolizine-1-carboxylate.

Spectroscopic Characterization Workflow

Spectroscopic Characterization

Purified Methyl
Indolizine-1-carboxylate

NMR Spectroscopy
(¹H, ¹³C, 2D) IR Spectroscopy Mass Spectrometry

(e.g., ESI or EI)

Data Analysis and
Structure Confirmation
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Caption: Workflow for the spectroscopic characterization of the synthesized product.

Sample Preparation: A small amount of the purified solid methyl indolizine-1-carboxylate is

dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.

For IR analysis, the sample can be prepared as a KBr pellet or a thin film. For MS analysis,

the sample is dissolved in a suitable volatile solvent.

Data Acquisition: The prepared samples are then analyzed using NMR, IR, and MS

spectrometers to acquire the respective spectra.

Data Processing and Interpretation: The obtained raw data is processed, and the spectra are

interpreted as detailed in the preceding sections to confirm the structure and purity of the

synthesized methyl indolizine-1-carboxylate.

Conclusion
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This technical guide has provided a detailed overview of the predicted spectroscopic data for

methyl indolizine-1-carboxylate. Through the systematic interpretation of predicted ¹H NMR,

¹³C NMR, IR, and Mass Spectrometry data, a clear and comprehensive spectroscopic profile of

this important indolizine derivative has been established. The causality behind the predicted

spectral features has been explained based on the molecular structure and established

spectroscopic principles. The inclusion of a plausible synthetic route and a characterization

workflow serves as a practical guide for researchers in the synthesis and verification of this and

related compounds. This synthesized knowledge is intended to be a valuable resource for

scientists and professionals in the field of drug development and materials science, facilitating

the accurate identification and characterization of indolizine-based molecules.
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[https://www.benchchem.com/product/b1591477#spectroscopic-data-of-methyl-indolizine-1-
carboxylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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